molecular formula C19H28O3 B3364497 16beta-Hydroxydehydroepiandrosterone CAS No. 1159-68-8

16beta-Hydroxydehydroepiandrosterone

Cat. No. B3364497
CAS RN: 1159-68-8
M. Wt: 304.4 g/mol
InChI Key: QQIVKFZWLZJXJT-HLUDHZFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16beta-Hydroxydehydroepiandrosterone (16beta-OH-DHEA) is a steroid compound . It has been isolated from urine extracts of patients with low-renin hypertension . It’s also known as 16b-OH-dhea sulfuric acid or 16b-OH-dhea sulphate .


Synthesis Analysis

Dehydroepiandrosterone (DHEA), a major C19 steroid produced by the adrenal cortex, can be converted to testosterone; androstenedione; estradiol; and estrone . A chemoenzymatic process has been developed for Dehydroepiandrosterone Acetate Synthesis .


Molecular Structure Analysis

The molecular formula of 16beta-Hydroxydehydroepiandrosterone is C19H28O3 . The predicted GC-MS Spectrum shows that the molecular weight is 384.1607 Da .

Scientific Research Applications

1. Interaction with Renal Mineralocorticoid Receptors

16beta-Hydroxydehydroepiandrosterone (16beta-OH-DHEA) has been studied for its interaction with renal mineralocorticoid receptors. Although initially suggested to possess mineralocorticoid potency, further research using radioreceptor assays indicated that its affinity for these receptors is significantly lower than that of aldosterone, suggesting that it may not have significant mineralocorticoid properties unless it binds to a unique class of renal receptors. This remains speculative in the pathogenesis of low-renin hypertension (Higgins et al., 1977).

2. Potential Role in Low-Renin Essential Hypertension

Further investigations into 16beta-OH-DHEA and related C19-steroids explored their role in low-renin essential hypertension. However, studies in rat bioassay systems showed only negligible mineralocorticoid activity, making it unlikely that 16beta-OH-DHEA is etiological in this form of hypertension (Gomez-Sanchez et al., 1976).

3. Biological Significance of Hydroxylated Metabolites

Research on 16alpha-hydroxylated metabolites of dehydroepiandrosterone, closely related to 16beta-OH-DHEA, highlights their significance in pregnancy and potential links to cancer risk and autoimmune diseases. This research underlines the importance of understanding the role of hydroxylated metabolites like 16beta-OH-DHEA in various physiological and pathological conditions (Hampl & Stárka, 2000).

4. Receptor Binding and Urinary Electrolyte Activity

Studies have evaluated the dichotomy between renal receptor binding and urinary electrolyte activity of 16beta-OH-DHEA. Although it has minimal affinity for mineralocorticoid receptors, certain conditions trigger changes in urinary electrolyte excretion, suggesting an effect independent of classical mineralocorticoid mechanisms (Funder et al., 1976).

5. Plasma Levels in Various Conditions

Plasma levels of 16beta-OH-DHEA have been measured in different populations, revealing variations across age groups and in response to various hormonal stimuli. These findings are essential for understanding the physiological roles of this steroid in health and disease (Sekihara et al., 1976).

Safety and Hazards

The safety data sheet for Dehydroepiandrosterone, a related compound, indicates that it may damage fertility or the unborn child, may cause harm to breast-fed children, causes damage to organs, and is very toxic to aquatic life with long lasting effects .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIVKFZWLZJXJT-HLUDHZFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017049
Record name 16beta-Hydroxydehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16beta-Hydroxydehydroepiandrosterone

CAS RN

1159-68-8
Record name 16beta-Hydroxydehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16beta-Hydroxydehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16BETA-HYDROXYDEHYDROEPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LA2RW2TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16beta-Hydroxydehydroepiandrosterone
Reactant of Route 2
16beta-Hydroxydehydroepiandrosterone
Reactant of Route 3
16beta-Hydroxydehydroepiandrosterone
Reactant of Route 4
16beta-Hydroxydehydroepiandrosterone
Reactant of Route 5
16beta-Hydroxydehydroepiandrosterone
Reactant of Route 6
16beta-Hydroxydehydroepiandrosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.